A Technical Guide to the Fundamental Properties of 1,4-Diphenylbutadiyne
A Technical Guide to the Fundamental Properties of 1,4-Diphenylbutadiyne
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diphenylbutadiyne, also known as diphenyldiacetylene, is a conjugated aromatic hydrocarbon with the chemical formula C₁₆H₁₀.[1] It consists of a rigid butadiyne backbone capped by two phenyl groups, a structure that imparts unique electronic, optical, and chemical properties.[1] This extended π-conjugation system is the source of its fluorescence and makes it a subject of significant interest in diverse fields.[2] For researchers, it serves as a crucial building block in organic synthesis for creating more complex aromatic compounds and polymers.[1] In materials science, its photophysical characteristics are exploited in the development of optoelectronic devices like organic light-emitting diodes (OLEDs).[1] Furthermore, its potential anticancer and antimicrobial activities have positioned it as a molecule of interest in pharmaceutical research and drug development.[1] This guide provides a comprehensive overview of its core properties, experimental protocols, and applications.
Core Chemical and Physical Properties
1,4-Diphenylbutadiyne presents as a white to light yellow crystalline solid.[1][3] It is stable under normal laboratory conditions but should be stored away from strong oxidizing agents.[4][5] Key identification and physical property data are summarized in the tables below.
Table 1: Chemical Identifiers for 1,4-Diphenylbutadiyne
| Identifier | Value |
|---|---|
| CAS Number | 886-66-8[1][4] |
| Molecular Formula | C₁₆H₁₀[1][4] |
| Molecular Weight | 202.26 g/mol [4] |
| IUPAC Name | 4-phenylbuta-1,3-diynylbenzene[4][6] |
| Synonyms | Diphenyldiacetylene, Diphenylbutadiyne[4] |
| SMILES | C1=CC=C(C=C1)C#CC#CC2=CC=CC=C2[4][6] |
| InChI Key | HMQFJYLWNWIYKQ-UHFFFAOYSA-N[4][6] |
Table 2: Physical Properties of 1,4-Diphenylbutadiyne
| Property | Value |
|---|---|
| Appearance | White to light yellow crystalline powder or needles[1][3] |
| Melting Point | 86-87 °C[4][6][7] |
| Density | 1.936 g/cm³[6] |
| Water Solubility | Sparingly soluble (5.5 x 10⁻⁴ g/L at 25°C)[1][4] |
| Solvent Solubility | Soluble in toluene (B28343) and other organic solvents[1][4] |
Spectroscopic Profile
The spectroscopic properties of 1,4-diphenylbutadiyne are dominated by its extended π-conjugated system, which allows for π → π* electronic transitions.[2] It is recognized as a fluorescent compound and has been utilized as a fluorochrome.[8] However, its fluorescence quantum yield is notably low, suggesting that non-radiative decay pathways are the primary mode of energy dissipation after excitation.[2] This characteristic makes it a candidate for studies involving fluorescence quenching or energy transfer systems.[2]
Table 3: Spectroscopic Data for 1,4-Diphenylbutadiyne
| Spectrum Type | Peak(s) and Conditions |
|---|---|
| UV-Vis Absorption | Excitation peak at 305 nm |
| Molar extinction coefficient (ε): 27,800 cm⁻¹/M at 326 nm (in ethanol)[2] | |
| Fluorescence Emission | Emission peak at 330 nm |
| Quantum Yield (Φ): 0.00161 | |
| ¹H NMR | (400 MHz, CDCl₃) δ: 7.53-7.51 (d, J= 8Hz, 4H), 7.41–7.31 (m, 6H) |
| ¹³C NMR | (100 MHz, CDCl₃) δ: 132.55, 129.17, 128.23, 121.72, 81.54, 73.50 |
Synthesis and Reactivity
Experimental Protocol: Synthesis via Hay-Glaser Coupling
The most common and efficient method for synthesizing symmetrical diynes like 1,4-diphenylbutadiyne is through the copper-catalyzed oxidative homocoupling of terminal alkynes, a reaction known as the Glaser coupling.[6] The Hay modification utilizes a soluble copper-TMEDA (N,N,N',N'-tetramethylethylenediamine) complex, which allows for milder and more versatile reaction conditions.[5][6]
Objective: To synthesize 1,4-diphenylbutadiyne from phenylacetylene (B144264) via copper-catalyzed aerobic oxidative coupling.
Materials:
-
Phenylacetylene (1.0 mmol)
-
Copper(I) chloride (CuCl, 0.05 mmol, 5 mol%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 mmol)
-
Acetone (B3395972) (10 mL)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether or ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add phenylacetylene (1.0 mmol), copper(I) chloride (0.05 mmol), and acetone (10 mL).[6]
-
Add TMEDA (1.2 mmol) to the mixture.[6]
-
Stir the reaction mixture vigorously at room temperature under an atmosphere of air (e.g., open to the air or with a balloon of air) for 3-6 hours.[6] Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 15 mL of a saturated aqueous solution of ammonium chloride.[6]
-
Extract the product into diethyl ether or ethyl acetate (3 x 15 mL).[6]
-
Combine the organic layers, wash with 20 mL of brine, and dry over anhydrous sodium sulfate.[6]
-
Remove the solvent under reduced pressure using a rotary evaporator.[6]
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of hexanes and ethyl acetate, to afford the pure 1,4-diphenylbutadiyne.[6]
Chemical Reactivity
The reactivity of 1,4-diphenylbutadiyne is centered on its electron-rich alkyne units and its conjugated system.
-
Cycloaddition Reactions: It undergoes UV-irradiated cross-cycloaddition reactions with various olefins, such as 2,3-dimethyl-2-butene (B165504) and dimethyl fumarate.[3][7]
-
Metal Complex Formation: The alkyne moieties readily coordinate with transition metals. For example, it reacts with tungsten carbonyl complexes to form iodo-bridged dimers.[3][7] It also forms organonickel complexes.[6]
-
Synthetic Building Block: It is a valuable precursor in multi-step syntheses. A notable application is its use in the palladium-catalyzed [3+2] annulation with meso-bromoporphyrin to prepare 7,8-dehydropurpurin dimers.[3][4][7]
Applications and Research Interest
The unique combination of a rigid, linear structure, extended π-conjugation, and chemical reactivity makes 1,4-diphenylbutadiyne a versatile molecule in both fundamental and applied research.
-
Materials Science: Its conjugated structure and resulting electronic properties make it a candidate for use in organic electronics, such as in molecular wires and as a component in OLEDs and organic photovoltaics (OPVs).[1]
-
Organic Synthesis: It serves as a rigid linear scaffold and a key building block for the synthesis of complex polycyclic aromatic hydrocarbons, functional polymers, and macrocycles.[1]
-
Pharmaceutical Research: The compound has demonstrated potential biological activities, including anticancer and antimicrobial properties, making it a subject of investigation for therapeutic applications.[1] It is also known to be a non-photodynamic phototoxic compound.
Safety and Handling
1,4-Diphenylbutadiyne is classified as an irritant.[8] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be followed.[5] It should be handled in a well-ventilated area to avoid inhalation of dust.[5]
Table 4: GHS Hazard Information for 1,4-Diphenylbutadiyne
| Hazard Class | Code | Statement |
|---|---|---|
| Skin Corrosion/Irritation | H315 | Causes skin irritation[7][8] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[7][8] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[7][8] |
Handling and Storage:
-
Storage: Store in a cool, dry place in a tightly sealed container.[4]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[5]
-
Hazardous Decomposition: Thermal decomposition can release irritating vapors and gases, including carbon monoxide (CO) and carbon dioxide (CO₂).[5]
Conclusion
1,4-Diphenylbutadiyne is a molecule of fundamental importance with a rich profile of chemical and physical properties. Its rigid, conjugated structure is the foundation for its utility as a fluorescent probe, a building block in advanced organic synthesis, and a component in novel electronic materials. For professionals in materials science and drug development, its predictable synthesis and versatile reactivity offer a robust platform for innovation. A thorough understanding of its properties, as outlined in this guide, is essential for leveraging its full potential in scientific research and technological advancement.
References
- 1. Glaser coupling - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Eglinton Reaction [organic-chemistry.org]
